molecular formula C19H17ClN2O3 B3471698 3-Chloro-4-(2,4-dimethylanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione

3-Chloro-4-(2,4-dimethylanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione

Cat. No.: B3471698
M. Wt: 356.8 g/mol
InChI Key: VGXUGFNGDUAOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(2,4-dimethylanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2,4-dimethylanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Substitution Reactions: Introduction of the chloro and methoxy groups can be done through electrophilic aromatic substitution reactions.

    Coupling Reactions: The anilino group can be introduced via a coupling reaction, such as the Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or anilino groups.

    Reduction: Reduction reactions could target the chloro group or the pyrrole ring.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while substitution could produce various aniline derivatives.

Scientific Research Applications

3-Chloro-4-(2,4-dimethylanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione could have several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Could be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2,4-dimethylanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, and the pathways involved could be related to cell signaling, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Dimethylanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione: Lacks the chloro group.

    3-Chloro-1-(2-methoxyphenyl)pyrrole-2,5-dione: Lacks the anilino group.

    3-Chloro-4-(anilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione: Lacks the dimethyl groups on the anilino moiety.

Uniqueness

The presence of the chloro, methoxy, and dimethylanilino groups in 3-Chloro-4-(2,4-dimethylanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione makes it unique in terms of its chemical reactivity and potential biological activity. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

3-chloro-4-(2,4-dimethylanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-11-8-9-13(12(2)10-11)21-17-16(20)18(23)22(19(17)24)14-6-4-5-7-15(14)25-3/h4-10,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXUGFNGDUAOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-(2,4-dimethylanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-(2,4-dimethylanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione
Reactant of Route 3
Reactant of Route 3
3-Chloro-4-(2,4-dimethylanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione
Reactant of Route 4
Reactant of Route 4
3-Chloro-4-(2,4-dimethylanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione
Reactant of Route 5
3-Chloro-4-(2,4-dimethylanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione
Reactant of Route 6
3-Chloro-4-(2,4-dimethylanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.